molecular formula C25H25N3O3S2 B2671822 3-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide CAS No. 923387-91-1

3-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide

Cat. No. B2671822
CAS RN: 923387-91-1
M. Wt: 479.61
InChI Key: UKVPSCKXACWQKQ-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups. It contains a benzylsulfonyl group, a thiazole ring, and a pyridine ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The presence of a thiazole ring and a pyridine ring in the molecule suggests that it could have interesting electronic properties. Thiazole is a heterocyclic compound, and it’s known for its aromaticity and ability to participate in various chemical reactions . Pyridine is a basic heterocyclic compound, often used as a solvent and reagent in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the presence of aromatic rings could influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Inhibitors of Dihydrofolate Reductase

This compound has been used in the preparation of sulfone analogues of similar sulfides, which are inhibitors of the enzyme dihydrofolate reductase . This enzyme is a target for antimicrobial, anticancer, and anti-inflammatory drugs.

Antibacterial Agents

Some derivatives of this compound have shown promising activity against Staphylococcus aureus . These derivatives were synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions .

Anti-tubercular Compounds

Benzothiazole-based compounds, including derivatives of this compound, have shown inhibitory effects against M. tuberculosis . The synthesis of these derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Solvent-dependent Regio- and Stereo-selective Reactions

This compound has been involved in solvent-dependent regio- and stereo-selective reactions with 3-formylchromones and 2-aminobenzothiazoles . These reactions form corresponding imines and 2-alkoxy-3-enamines with selectivity for the Z-isomer .

Transacetalization Efficiency

The compound has been studied for its transacetalization efficiency . This is a new concept that has not been reported to date and does not require an external catalyst .

ADMET Calculation

The pharmacokinetic profile of synthesized compounds, including this compound, has been studied using ADMET calculation . This helps in predicting the drug-likeness of the compound .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being studied for potential medicinal applications, the mechanism of action would depend on the biological target of the compound .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be interesting to study its reactivity, potential uses in medicinal chemistry, or its properties as a material .

properties

IUPAC Name

3-benzylsulfonyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2/c1-2-21-11-6-12-22-24(21)27-25(32-22)28(17-20-10-7-14-26-16-20)23(29)13-15-33(30,31)18-19-8-4-3-5-9-19/h3-12,14,16H,2,13,15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVPSCKXACWQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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